Phenyldi-p-tolylphosphine
Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It might also include information on its appearance (solid, liquid, color, etc.) and any known uses or applications.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used. The yield and purity of the product would also be considered.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what conditions are needed for these reactions to occur.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying its spectroscopic properties (IR, UV-Vis, NMR, etc.).Scientific Research Applications
Catalysis in Palladium-Catalyzed Transformations : Phenyldi-p-tolylphosphine derivatives are effective ligands in palladium-catalyzed transformations of aryl chlorides, a process important in organic synthesis and pharmaceutical development (Iwasawa et al., 2006).
Synthesis of P-stereogenic Phosphines : These compounds are used in Pd-catalyzed enantioselective arylation of silylphosphines, facilitating the synthesis of P-stereogenic phosphines with various functionalized aryl iodides. This has significance in the field of asymmetric synthesis (Chan, Bergman, & Toste, 2007).
Asymmetric Synthesis of Diphosphine Ligands : Phenyldi-p-tolylphosphine is used in the asymmetric synthesis of rigid diphosphine ligands containing multiple stereogenic centers. This methodology offers a promising strategy for the efficient synthesis of complex organic compounds (Leung et al., 1997).
High-Efficiency Suzuki Coupling Reactions : These phosphines, particularly P(o-tolyl)2Ph, demonstrate high conversions and turnovers in palladium-catalyzed Suzuki coupling reactions, which are fundamental in modern organic chemistry and pharmaceutical synthesis (Joshaghani et al., 2007).
Formation of Phosphine Oxides : In reactions involving phenylacetylene and water, triphenylphosphine and tri-p-tolylphosphine yield specific phosphine oxides, illustrating their reactivity and potential in organic synthesis (Allen & Tebby, 1967).
Catalytic Applications : Compounds like Ph-SMAP, a caged trialkylphosphine ligand, show potential for catalytic applications in various chemical processes due to their stability and easy handling (Ochida et al., 2008).
Formation of Unique Copper Chemistry : Phenyldi-p-tolylphosphine contributes to the synthesis of unique copper chemistry, exemplified by the bicapped adamantoid cluster [Cu6(mu2-I)(mu3-I)4(mu4-I)(m-tolyl3P)4(CH3CN)2], which is a significant discovery in inorganic chemistry (Lobana, Kaur, & Nishioka, 2004).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its use or disposal. It would also include recommendations for safe handling and storage.
Future Directions
This would involve a discussion of any unanswered questions or potential future research directions related to the compound.
Please note that the availability of this information would depend on how much research has been done on the specific compound. For less-studied compounds, some of this information may not be available. For a more detailed analysis, I would recommend consulting a chemistry textbook or a database of chemical information. If you have access to a university library, they may also be able to help you find more information.
properties
IUPAC Name |
bis(4-methylphenyl)-phenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19P/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEPTFVFITUGAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297584 | |
Record name | Phenyldi-p-tolylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyldi-p-tolylphosphine | |
CAS RN |
19934-95-3 | |
Record name | NSC116686 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyldi-p-tolylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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